molecular formula C5H12ClNO3 B12926650 (2S,3R)-2-Amino-4-hydroxy-3-methylbutanoic acid hydrochloride

(2S,3R)-2-Amino-4-hydroxy-3-methylbutanoic acid hydrochloride

Katalognummer: B12926650
Molekulargewicht: 169.61 g/mol
InChI-Schlüssel: LIEVYBMCNRFBKN-MMALYQPHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2S,3R)-2-Amino-4-hydroxy-3-methylbutanoic acid hydrochloride is a chiral amino acid derivative. It is known for its unique stereochemistry and potential applications in various fields, including chemistry, biology, and medicine. This compound is often studied for its role in biochemical processes and its potential therapeutic benefits.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-2-Amino-4-hydroxy-3-methylbutanoic acid hydrochloride typically involves enantioselective methods to ensure the correct stereochemistry. One common approach is the use of chiral catalysts or auxiliaries to introduce the desired stereocenters. For example, the enantioselective synthesis of similar compounds has been achieved using Fmoc-protected Garner’s aldehyde followed by a Horner–Wadsworth–Emmons reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using flow microreactor systems. These systems offer advantages such as increased efficiency, better control over reaction conditions, and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

(2S,3R)-2-Amino-4-hydroxy-3-methylbutanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amino group can be reduced to form amines.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions to form derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can produce various amino acid derivatives.

Wissenschaftliche Forschungsanwendungen

(2S,3R)-2-Amino-4-hydroxy-3-methylbutanoic acid hydrochloride has several scientific research applications:

Wirkmechanismus

The mechanism of action of (2S,3R)-2-Amino-4-hydroxy-3-methylbutanoic acid hydrochloride involves its interaction with specific molecular targets. It can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can affect various biochemical pathways and processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid hydrochloride
  • (2S,3R)-3-Amino-2-hydroxydecanoic acid

Uniqueness

(2S,3R)-2-Amino-4-hydroxy-3-methylbutanoic acid hydrochloride is unique due to its specific stereochemistry and functional groups. Its combination of amino and hydroxyl groups, along with its chiral centers, makes it a valuable compound for studying stereochemical effects in biochemical reactions and for developing chiral drugs .

Eigenschaften

Molekularformel

C5H12ClNO3

Molekulargewicht

169.61 g/mol

IUPAC-Name

(2S,3R)-2-amino-4-hydroxy-3-methylbutanoic acid;hydrochloride

InChI

InChI=1S/C5H11NO3.ClH/c1-3(2-7)4(6)5(8)9;/h3-4,7H,2,6H2,1H3,(H,8,9);1H/t3-,4-;/m0./s1

InChI-Schlüssel

LIEVYBMCNRFBKN-MMALYQPHSA-N

Isomerische SMILES

C[C@@H](CO)[C@@H](C(=O)O)N.Cl

Kanonische SMILES

CC(CO)C(C(=O)O)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.